3-Chloro-1-benzothiophene-2-carbonitrile
Overview
Description
3-Chloro-1-benzothiophene-2-carbonitrile: is a heterocyclic compound that features a benzothiophene core substituted with a chlorine atom at the third position and a cyano group at the second position
Safety and Hazards
3-Chloro-1-benzothiophene-2-carbonitrile is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, inhaled, or in contact with skin . It may also cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
It’s known that the 1-benzothiophene scaffold, which is a basic structural fragment of this compound, forms the basis of a number of antimicrobial, antitumor, antifungal drugs, hormonal modulators, and antioxidants . The biological activity of benzothiophenes is achieved primarily via functionalization at positions 2 and 3 of the thiophene ring .
Mode of Action
The synthesis of such compounds is realized mainly via a tandem of nucleophilic substitution – intramolecular condensation reactions .
Biochemical Pathways
The benzothiophene derivatives are known to have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
The benzothiophene derivatives are known to have a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-benzothiophene-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chlorobenzonitrile with sulfur sources under specific conditions to form the benzothiophene ring. The reaction conditions often involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and bases such as cesium carbonate (Cs₂CO₃) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and improve safety.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-1-benzothiophene-2-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted benzothiophenes, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
3-Chloro-1-benzothiophene-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including antimicrobial and anticancer agents.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials due to its electronic properties.
Biological Studies: It is employed in the study of enzyme inhibitors and other biologically relevant molecules.
Comparison with Similar Compounds
3-Amino-1-benzothiophene-2-carbonitrile: Similar structure but with an amino group instead of chlorine, leading to different reactivity and applications.
2-Chloro-1-benzothiophene-3-carbonitrile: Positional isomer with chlorine and cyano groups swapped, affecting its chemical properties and reactivity.
1-Benzothiophene-2-carbonitrile: Lacks the chlorine substitution, which can influence its electronic properties and reactivity.
Uniqueness: 3-Chloro-1-benzothiophene-2-carbonitrile is unique due to the specific positioning of the chlorine and cyano groups, which imparts distinct electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of various complex molecules and materials.
Properties
IUPAC Name |
3-chloro-1-benzothiophene-2-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClNS/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQATNNNHABPSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C#N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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